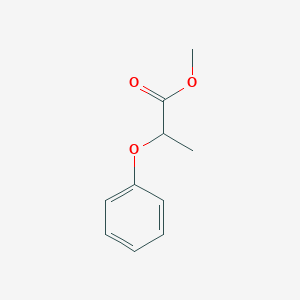

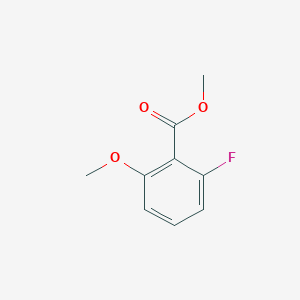

Methyl 2-phenoxypropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 2-phenoxypropanoate and related compounds often involves reactions that provide a gateway to a range of functionalized products. For instance, the preparation of methyl 2-arylpropanoates, which share a similar structural motif, has been efficiently achieved by treating 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base, leading to good to excellent yields via 1,2-aryl migration (Yamauchi et al., 1987).

Molecular Structure Analysis

The crystal structure of related compounds provides insights into the molecular structure that can be extrapolated to Methyl 2-phenoxypropanoate. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was characterized by single-crystal X-ray diffraction, revealing a molecular structure stabilized by hydrogen-bonding interactions (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Methyl 2-phenoxypropanoate undergoes various chemical reactions, highlighting its reactivity and functionalization potential. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to unique multiple arylation via successive C-C and C-H bond cleavages, producing tetraarylethanes and diarylisochromanones (Wakui et al., 2004).

Physical Properties Analysis

Investigations into the thermal decompositions of 2-methyl-2-phenoxypropane offer insights into the physical properties of Methyl 2-phenoxypropanoate. These studies reveal details about the reaction mechanisms and kinetics, providing a deeper understanding of its stability and reactivity under various conditions (Daly et al., 1981).

Chemical Properties Analysis

The chemical properties of Methyl 2-phenoxypropanoate can be inferred from related compounds' reactivity and interaction patterns. For example, the catalytic hydrodeoxygenation of methyl-substituted phenols, closely related in structure, has been studied to understand their reactivity and the influence of methyl substitution on reaction rates and adsorption constants. This research provides valuable insights into the chemical behavior of Methyl 2-phenoxypropanoate and its derivatives (Massoth et al., 2006).

Applications De Recherche Scientifique

Polyfunctional Heterocyclic Systems Synthesis : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound related to Methyl 2-phenoxypropanoate, is used for the preparation of polyfunctional heterocyclic systems such as pyrroles and pyrimidines, which are significant in medicinal chemistry (Pizzioli et al., 1998).

Pharmaceutical Applications : Methyl 2-arylpropanoates, similar to Methyl 2-phenoxypropanoate, have potential pharmaceutical applications due to their nonsteroidal anti-inflammatory and analgesic activities. These can be prepared from 2-hydroxypropiophenone dimethyl acetals (Yamauchi et al., 1987).

Antimicrobial Agents : Derivatives of Methyl 2-phenoxypropanoate show promise as effective antimicrobial agents against various human and plant pathogens (Nirmalan et al., 2016).

Thermal Decomposition Studies : Research on the thermal decomposition of 2-methyl-2-phenoxypropane, closely related to Methyl 2-phenoxypropanoate, provides insights into the homogeneous first-order elimination of phenol and 2-methylpropene in gas phase, which is important for understanding the stability and decomposition pathways of similar compounds (Daly et al., 1981).

Anti-inflammatory Applications : The study of compounds similar to Methyl 2-phenoxypropanoate in Centaurea chilensis has led to the isolation of new anti-inflammatory elemanolides, useful for traditional treatments like gout and rheumatism (Negrete et al., 1993).

Synthetic Chemistry : The Baylis-Hillman reaction has been utilized for a one-pot synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates from methyl 3-aryl-3-hydroxy-2-methylenepropanoates, showcasing the synthetic versatility of compounds related to Methyl 2-phenoxypropanoate (Basavaiah et al., 2000).

Material Stabilization : In the context of material sciences, phenolic-type stabilizers, including methyl 2-methoxybenzoate, have been investigated for their efficiency as singlet molecular oxygen generators and quenchers, important for protecting materials against degradation (Soltermann et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRBMKSBVQDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311751 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenoxypropanoate | |

CAS RN |

2065-24-9 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC408320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)